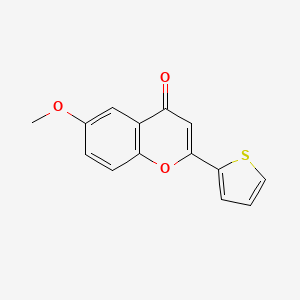

6-methoxy-2-(thiophen-2-yl)-4H-chromen-4-one

Description

6-methoxy-2-(thiophen-2-yl)-4H-chromen-4-one, also known as 6-methoxythiophene coumarin, is a specialized organic compound with the molecular formula C14H10O3S and a molecular weight of 258.29 g/mol. This compound is part of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields of science and industry.

Properties

IUPAC Name |

6-methoxy-2-thiophen-2-ylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3S/c1-16-9-4-5-12-10(7-9)11(15)8-13(17-12)14-3-2-6-18-14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMAKJFVHGFIGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-(thiophen-2-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the use of thiophene derivatives and methoxy-substituted benzaldehydes in the presence of a base and a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity while reducing the reaction time and operational costs .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-(thiophen-2-yl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or thiophene moieties, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 6-methoxy-2-(thiophen-2-yl)-4H-chromen-4-one exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to this chromenone have shown efficacy against Leishmania species, a group of parasites responsible for leishmaniasis, which is a major health concern globally. The study highlighted the compound's ability to halt the growth of these parasites, suggesting its potential as a lead compound in drug development for treating leishmaniasis .

Antioxidant Properties

The antioxidant activity of chromenones, including this compound, has been documented. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. A study demonstrated that related compounds could effectively scavenge free radicals, indicating that this chromenone may also possess similar properties .

Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory research. Compounds with a similar structure have been shown to inhibit inflammatory pathways, making them potential candidates for developing new anti-inflammatory agents. The modulation of inflammatory responses could lead to therapeutic advancements in treating conditions such as arthritis and other inflammatory diseases .

Organic Synthesis Applications

Synthetic Intermediates

this compound serves as an important synthetic intermediate in organic chemistry. Its unique structure allows for various modifications that can lead to the synthesis of more complex molecules. For example, it can be utilized in cross-coupling reactions to produce diverse arylated derivatives, which are valuable in pharmaceutical applications .

Photochemical Transformations

This compound has also been investigated for its photochemical properties. Studies show that photochemical transformations involving chromenones can lead to the formation of various products with potential applications in materials science and organic electronics. The ability to manipulate light-induced reactions opens avenues for developing new materials with tailored properties .

Data Tables

Case Studies

Case Study 1: Leishmaniasis Treatment Development

A recent study synthesized a series of flavonol-like compounds, including derivatives of this compound, and evaluated their efficacy against Leishmania spp. The findings indicated that certain modifications enhanced the activity against resistant strains, highlighting the compound's potential as a scaffold for developing new treatments .

Case Study 2: Antioxidant Efficacy Assessment

In another investigation, researchers assessed the antioxidant capacity of various chromenone derivatives through DPPH radical scavenging assays. The results demonstrated that compounds structurally related to this compound exhibited significant antioxidant activity, supporting their use in formulations aimed at reducing oxidative stress-related damage .

Mechanism of Action

The mechanism of action of 6-methoxy-2-(thiophen-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. This compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 7-Methoxy-2-thiophen-2-ylchromen-4-one

- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

- 6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one

Uniqueness

6-methoxy-2-(thiophen-2-yl)-4H-chromen-4-one stands out due to its unique combination of a methoxy group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

6-Methoxy-2-(thiophen-2-yl)-4H-chromen-4-one is a member of the flavonoid family, specifically a chromenone derivative. Flavonoids are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes the formation of the chromenone core followed by substitution reactions. The presence of the methoxy and thiophene groups enhances its biological activity through various mechanisms.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C12H10O3S |

| Molecular Weight | 234.27 g/mol |

| Functional Groups | Methoxy (-OCH3), Thiophene (-C4H3S) |

| Chromenone Core | Present |

Anticancer Activity

Research indicates that flavonoids, including chromenones, exhibit significant anticancer properties. The mechanisms often involve inhibition of specific kinases that regulate cell cycle progression and apoptosis in cancer cells. For instance, studies have shown that flavonoids can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in various cancer cell lines .

Case Study:

A study evaluated the anticancer effects of various flavonoids on prostate cancer cell lines (LNCaP, PC-3). It was found that compounds similar to this compound exhibited significant cytotoxicity against these cells, primarily through the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

Flavonoids are also recognized for their antimicrobial properties. The structure of this compound suggests potential efficacy against bacterial strains due to its ability to disrupt bacterial cell membranes and inhibit DNA synthesis.

Research Findings:

In vitro studies demonstrated that derivatives of chromenones possess antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like methoxy enhances this activity by increasing lipophilicity, facilitating better membrane penetration .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Kinases:

- Induction of Apoptosis:

- Antimicrobial Action:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.